1-Bromo-4-(but-3-en-1-yloxy)benzene
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Overview
Description
1-Bromo-4-(but-3-en-1-yloxy)benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a but-3-en-1-yloxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-3-en-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(but-3-en-1-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the but-3-en-1-yloxy group can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas for hydrogenation reactions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated ethers.
Scientific Research Applications
1-Bromo-4-(but-3-en-1-yloxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of novel polymers and materials with specific properties.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Chemical Biology: In the study of biological pathways and mechanisms through the use of labeled compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(but-3-en-1-yloxy)benzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(but-2-en-1-yloxy)benzene: Similar structure but with a different position of the double bond.
1-Bromo-4-(but-3-yn-1-yloxy)benzene: Contains a triple bond instead of a double bond in the but-3-en-1-yloxy group.
4-Bromo-1-butene: A simpler structure with only a bromine atom and a butene group attached to the benzene ring.
Uniqueness: 1-Bromo-4-(but-3-en-1-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a but-3-en-1-yloxy group allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
1-bromo-4-but-3-enoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRYLBPHDSRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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